![molecular formula C26H24FNO4 B2806014 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid CAS No. 2138434-84-9](/img/structure/B2806014.png)
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed during the final steps of synthesis . The compound also contains a carboxylic acid group, which is a common functional group in biochemistry, and a fluoromethylphenyl group, which could potentially contribute to the compound’s bioactivity.
Scientific Research Applications
- The synthesis of these azides involves starting from the corresponding protected amino acid and sodium azide (NaN₃) using either the mixed anhydride method or the acid chloride method .
Peptide Synthesis
Enantiomerically Pure β-Amino Acid Synthesis
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid” are currently unknown. This compound is structurally similar to other Fmoc-protected amino acids, which are commonly used in peptide synthesis
Mode of Action
Given its structural similarity to other fmoc-protected amino acids, it may be involved in peptide bond formation during protein synthesis . The Fmoc group is typically removed under basic conditions, allowing the free amine to form a peptide bond with the carboxyl group of another amino acid .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. It is possible that the compound could influence protein synthesis or degradation, given its structural similarity to other Fmoc-protected amino acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the Fmoc group is typically removed under basic conditions, so the compound’s activity could be affected by the pH of its environment . .
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4/c1-16-12-19(27)11-10-17(16)13-18(25(29)30)14-28-26(31)32-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-12,18,24H,13-15H2,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPAMFBTFFFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid | |
CAS RN |
2138434-84-9 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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